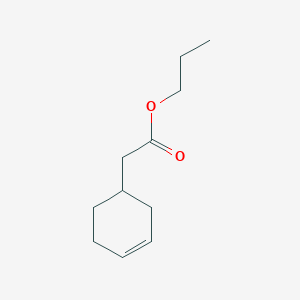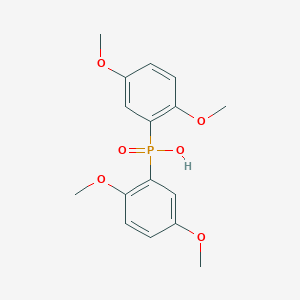
Bis(2,5-dimethoxyphenyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dimethoxyphenyl)phosphinic acid: is an organophosphorus compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a phosphinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dimethoxyphenyl)phosphinic acid typically involves the reaction of 2,5-dimethoxyphenyl derivatives with phosphinic acid precursors. One common method is the reaction of 2,5-dimethoxyphenyl magnesium bromide with dichlorophosphine, followed by hydrolysis to yield the desired phosphinic acid . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,5-dimethoxyphenyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Phosphonic acids, phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids and derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,5-dimethoxyphenyl)phosphinic acid is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its ability to form stable complexes with metals makes it valuable in catalysis and material science .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications .
Medicine: The compound’s bioisosteric properties make it a candidate for drug development. It can mimic the behavior of natural phosphates and phosphonates, potentially leading to the development of new pharmaceuticals .
Industry: In industrial applications, this compound is used in the formulation of flame retardants, plasticizers, and stabilizers for polymers. Its ability to enhance the thermal stability and flame resistance of materials is particularly valuable .
Wirkmechanismus
The mechanism by which bis(2,5-dimethoxyphenyl)phosphinic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby blocking the access of natural substrates. Additionally, its ability to form stable complexes with metal ions can modulate the activity of metalloenzymes .
Vergleich Mit ähnlichen Verbindungen
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Sodium phenylphosphinate
- (4-phenylbutyl)phosphinic acid
Comparison: Bis(2,5-dimethoxyphenyl)phosphinic acid is unique due to the presence of methoxy groups on the aromatic rings, which can influence its reactivity and binding properties. Compared to other phosphinic acids, it may exhibit different solubility, stability, and interaction profiles with biological targets. The methoxy groups can also enhance its electron-donating ability, affecting its behavior in chemical reactions .
Eigenschaften
CAS-Nummer |
67278-16-4 |
|---|---|
Molekularformel |
C16H19O6P |
Molekulargewicht |
338.29 g/mol |
IUPAC-Name |
bis(2,5-dimethoxyphenyl)phosphinic acid |
InChI |
InChI=1S/C16H19O6P/c1-19-11-5-7-13(21-3)15(9-11)23(17,18)16-10-12(20-2)6-8-14(16)22-4/h5-10H,1-4H3,(H,17,18) |
InChI-Schlüssel |
DKNOUHFQUXHNMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)P(=O)(C2=C(C=CC(=C2)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


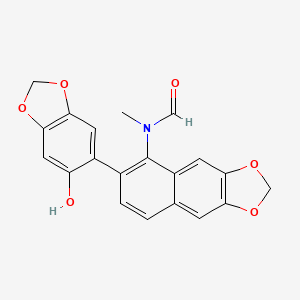

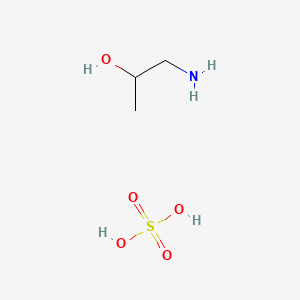
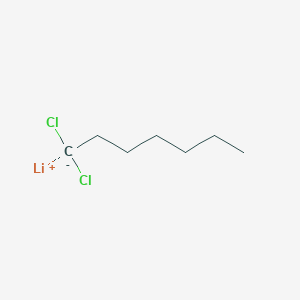
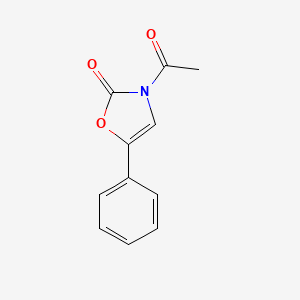


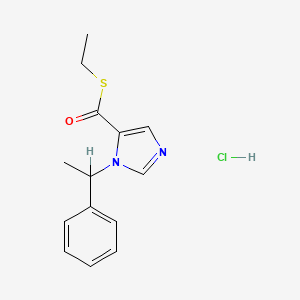
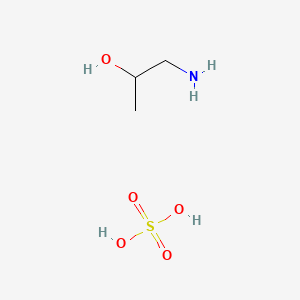
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)
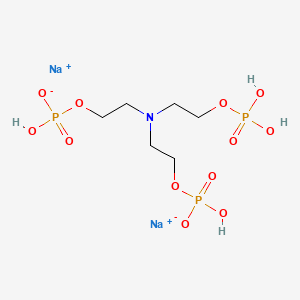
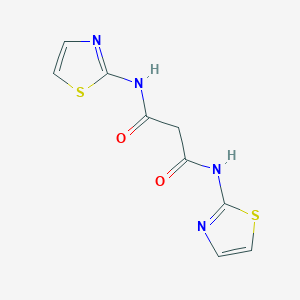
![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)
